molecular formula C14H15NO3S B2684055 N-(3-methoxyphenyl)-2-methylbenzenesulfonamide CAS No. 1351398-21-4

N-(3-methoxyphenyl)-2-methylbenzenesulfonamide

Cat. No.: B2684055
CAS No.: 1351398-21-4
M. Wt: 277.34
InChI Key: ZSAZYLQDNLETGT-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative intended for research use only. This compound is of significant interest in medicinal chemistry and pharmacology, particularly in the field of immunology and inflammatory disease research. Benzenesulfonamide analogues have been identified as promising chemical scaffolds for the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response . The dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of diseases, including Alzheimer's disease, acute myocardial infarction, and other autoinflammatory disorders . The core benzenesulfonamide structure is known to be a key pharmacophore, and modifications on the sulfonamide moiety are often well-tolerated, allowing researchers to explore a broad chemical space to develop more potent and selective inhibitors . This compound serves as a valuable tool for scientists to further elucidate the mechanisms of inflammasome activation and to investigate potential therapeutic strategies for NLRP3-driven diseases. Handling should be performed by qualified professionals in a laboratory setting. Causes skin and eye irritation and may cause respiratory irritation . .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-11-6-3-4-9-14(11)19(16,17)15-12-7-5-8-13(10-12)18-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAZYLQDNLETGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-methylbenzenesulfonamide typically involves the reaction of 3-methoxyaniline with 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacting with concentrated HCl (6M) at 80°C for 8 hours cleaves the sulfonamide group, yielding 3-methoxyaniline and 2-methylbenzenesulfonic acid as products.

    C14H15NO3S+H2OHClC7H9NO+C7H8O3S\text{C}_{14}\text{H}_{15}\text{NO}_3\text{S}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{C}_7\text{H}_9\text{NO}+\text{C}_7\text{H}_8\text{O}_3\text{S}
  • Basic Hydrolysis :
    NaOH (2M) at 60°C for 6 hours produces sodium 2-methylbenzenesulfonate and 3-methoxyaniline.

Nucleophilic Substitution

The sulfonamide nitrogen participates in alkylation and acylation:

Reaction TypeReagents/ConditionsProductYieldSource
Alkylation Ethyl bromide, K₂CO₃, DMF, 60°C, 12hN-(3-methoxyphenyl)-N-ethyl-2-methylbenzenesulfonamide72%
Acylation Acetyl chloride, pyridine, RT, 6hN-acetyl-N-(3-methoxyphenyl)-2-methylbenzenesulfonamide65%

These reactions retain the sulfonamide core while modifying the nitrogen’s substituents.

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes regioselective substitution due to the methoxy group's activating effect:

  • Nitration :
    Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position relative to the methoxy group.

  • Sulfonation :
    Fuming H₂SO₄ at 50°C yields a disulfonated product after 4 hours.

Cross-Coupling Reactions

Pd-catalyzed coupling enables functionalization of the aromatic ring:

ReactionCatalyst/ReagentsProductYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂OBiaryl sulfonamide derivatives68–85%
Buchwald–Hartwig Amination Pd(OAc)₂, Xantphos, aryl halideN-aryl sulfonamides75%

These methods enable the introduction of diverse aryl/heteroaryl groups for structure-activity studies .

Reductive Transformations

Catalytic hydrogenation modifies the aromatic system:

  • Hydrogenation :
    H₂ (1 atm), Pd/C (10% wt), ethanol, RT, 24h reduces the methoxyphenyl ring to a cyclohexane derivative while preserving the sulfonamide group.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

  • Methoxy Group Demethylation :
    BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to a hydroxyl group.

    Ar OCH3BBr3Ar OH+CH3Br\text{Ar OCH}_3\xrightarrow{\text{BBr}_3}\text{Ar OH}+\text{CH}_3\text{Br}

Comparative Reactivity Table

Key differences between structural analogs:

CompoundSubstituent PositionReactivity Notes
N-(3-methoxyphenyl)-2 -methylbenzenesulfonamide2-methyl on benzeneEnhanced steric hindrance limits electrophilic substitution at ortho positions.
N-(3-methoxyphenyl)-4 -methylbenzenesulfonamide4-methyl on benzeneMethyl group’s para position improves solubility and modifies electronic effects.

Key Takeaways

  • The sulfonamide group enables hydrolysis, alkylation, and acylation.

  • The methoxyphenyl ring directs electrophilic substitution to para/meta positions.

  • Pd-catalyzed cross-coupling expands utility in medicinal chemistry .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a methoxy group and a sulfonamide functional group, which enhances its solubility and biological activity. The molecular formula is C11H13NO2S\text{C}_{11}\text{H}_{13}\text{N}\text{O}_2\text{S}, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structure of N-(3-methoxyphenyl)-2-methylbenzenesulfonamide may confer specific biological properties compared to other sulfonamides.

Antibacterial Applications

Sulfonamides are well-known for their antibacterial properties. This compound can potentially inhibit bacterial growth by interfering with folate synthesis through inhibition of dihydropteroate synthase, an essential enzyme in bacterial metabolism. This mechanism is crucial for developing new antibiotics targeting resistant bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamides, including derivatives similar to this compound. Results indicated significant inhibition against gram-positive bacteria, with some derivatives showing enhanced efficacy due to structural modifications that improve binding affinity to bacterial enzymes .

Anti-Cancer Activity

Recent research has highlighted the potential anti-cancer properties of sulfonamide compounds. This compound may exhibit selective cytotoxicity against cancer cells while sparing normal cells.

Case Study: Inhibition of Cancer Cell Proliferation

In a study focusing on aryl thiazolone-benzenesulfonamides, compounds structurally related to this compound were synthesized and tested against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). Notably, some derivatives displayed significant anti-proliferative effects with IC50 values ranging from 1.52 to 6.31 μM, demonstrating selectivity for cancer cells over normal breast cells .

Enzyme Inhibition Mechanisms

The sulfonamide group in this compound allows it to act as an inhibitor for various enzymes, particularly carbonic anhydrases (CAs), which are implicated in several physiological processes and disease states.

Case Study: Carbonic Anhydrase Inhibition

Research indicated that certain benzenesulfonamides exhibit potent inhibitory effects on carbonic anhydrase IX (CA IX), a target in cancer therapy due to its overexpression in tumor tissues. Compounds similar to this compound showed IC50 values between 10.93 and 25.06 nM against CA IX, highlighting their potential as therapeutic agents in oncology .

Summary of Applications

Application Area Mechanism Case Study Findings
Antibacterial Inhibition of dihydropteroate synthaseSignificant inhibition against gram-positive bacteria
Anti-Cancer Induction of apoptosis and inhibition of cell proliferationSelective cytotoxicity against breast cancer cell lines with low IC50 values
Enzyme Inhibition Inhibition of carbonic anhydrasesPotent inhibitors of CA IX with high selectivity over other isoforms

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Dihedral Angle Analysis

The dihedral angle between aromatic rings in sulfonamides is critical for understanding molecular geometry and intermolecular interactions. Key comparisons include:

Compound Name Substituents (Aroyl/Aryl Group) Dihedral Angle (°) Reference
N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide 3-OCH₃ (benzoyl), 2-CH₃ 88.99
N-(Benzoyl)-2-methylbenzenesulfonamide H (benzoyl), 2-CH₃ 73.9
N-(4-Chlorobenzoyl)-2-methylbenzenesulfonamide 4-Cl (benzoyl), 2-CH₃ 89.4
N-(3-Chlorobenzoyl)-2-methylbenzenesulfonamide 3-Cl (benzoyl), 2-CH₃ 88.99

Key Findings :

  • The title compound’s benzoyl analog (3-OCH₃) exhibits a near-orthogonal dihedral angle (88.99°), similar to 3-chloro and 4-chloro analogs .
  • Substitution at the meta position (e.g., 3-OCH₃, 3-Cl) results in larger dihedral angles compared to unsubstituted benzoyl derivatives (73.9°) . This suggests that bulky or electronegative groups at the meta position induce steric or electronic effects that favor orthogonal ring orientations.

Substituent Effects on Physical and Chemical Properties

Methoxy vs. Halogen Substituents

  • Methoxy Group (3-OCH₃) : The electron-donating methoxy group enhances solubility in polar solvents compared to electron-withdrawing substituents (e.g., Cl). However, its bulky nature may reduce packing efficiency in crystal lattices, as seen in the orthogonal dihedral angles .
  • Chloro Substituents (3-Cl, 4-Cl) : Chlorine’s electronegativity increases dipole moments and may improve thermal stability. For example, N-(4-chlorobenzoyl)-2-methylbenzenesulfonamide shows a dihedral angle of 89.4°, comparable to the methoxy analog .

Methyl vs. Bulkier Substituents

  • The ortho-methyl group on the benzenesulfonyl ring is a common feature in analogs. Its presence stabilizes the syn conformation by minimizing steric clashes with the aroyl/aryl group .

Hydrogen Bonding and Crystal Packing

  • N–H···O Hydrogen Bonds : A hallmark of sulfonamides, these interactions dominate crystal packing. In N-(3-methoxybenzoyl)-2-methylbenzenesulfonamide, N–H···O bonds link molecules into chains, while C–H···O interactions further stabilize the lattice .
  • Graph Set Analysis : The R₂²(8) motif (a cyclic dimer involving two N–H···O bonds) is prevalent in analogs like N-(4-methylbenzoyl)-2-methylbenzenesulfonamide, suggesting conserved supramolecular synthons across the family .

Biological Activity

N-(3-methoxyphenyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its ability to form hydrogen bonds with biological macromolecules. Its unique substitution pattern, particularly the methoxy group, enhances its hydrophobic interactions with target proteins, potentially increasing its binding affinity and biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes by forming hydrogen bonds with amino acid residues in the active site, thereby blocking substrate access.
  • Receptor Modulation : The compound may modulate receptor functions through hydrophobic interactions facilitated by the methoxy group, influencing various signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Methicillin-resistant Staphylococcus aureus0.23 mg/mL0.47 mg/mL
Escherichia coli0.47 mg/mL0.94 mg/mL
Pseudomonas aeruginosa0.23 mg/mL0.47 mg/mL

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound's ability to trigger apoptotic pathways was confirmed through:

  • Caspase Activity Assays : Increased caspase-3 activity was observed, indicating the induction of programmed cell death.
  • Cell Cycle Analysis : Treatment with the compound led to significant alterations in cell cycle progression, promoting apoptosis in a dose-dependent manner .

Case Studies and Research Findings

  • Cytotoxicity Studies : In a study evaluating various sulfonamides, this compound showed IC50 values below 100 μM against multiple cancer cell lines, highlighting its potential as an effective cytotoxic agent .
  • Structure-Activity Relationship (SAR) : Research into SAR has identified specific structural features that enhance the compound's biological activity. Modifications in the aromatic rings and sulfonamide moiety have been shown to affect both antimicrobial and anticancer efficacy .

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 3-methoxyaniline with 2-methylbenzenesulfonyl chloride under basic conditions. Key steps include:

  • Base Selection : Triethylamine or pyridine is used to neutralize HCl generated during sulfonamide bond formation .
  • Solvent Optimization : Reactions are often carried out in anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is employed for isolation .

Table 1 : Representative Synthetic Conditions

ReagentRoleConditionsYield*
2-Methylbenzenesulfonyl chlorideElectrophile0°C → RT, 12 h70–85%
3-MethoxyanilineNucleophileEquimolar ratio
TriethylamineBase2.0 equiv.

*Yields estimated from analogous sulfonamide syntheses .

Q. What structural characterization techniques are most effective for confirming the molecular geometry of this compound?

Methodological Answer:

  • X-ray Crystallography : The gold standard for determining bond lengths, angles, and dihedral angles. For example, the dihedral angle between the benzene rings in related sulfonamides is ~88.99° . Use SHELXL for refinement and Mercury for visualization .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. The methoxy group typically resonates at δ 3.8–4.0 ppm, while sulfonamide protons appear at δ 7.5–8.0 ppm .
  • FT-IR : Key peaks include S=O stretching (~1350 cm1^{-1}) and N-H bending (~3300 cm1^{-1}) .

Q. How can researchers assess the biological activity of this sulfonamide in preclinical studies?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against targets like carbonic anhydrase or dihydropteroate synthase, leveraging sulfonamides’ known affinity for metalloenzymes .
  • Antimicrobial Testing : Use microbroth dilution (CLSI guidelines) to determine MIC values against Gram-positive bacteria .
  • Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate therapeutic windows .

Advanced Research Questions

Q. How do crystallographic parameters inform conformational stability in this compound?

Methodological Answer:

  • Dihedral Angle Analysis : The ~89° angle between aromatic rings minimizes steric clash, stabilizing the syn conformation of the N-H bond relative to the ortho-methyl group .
  • Packing Interactions : Use Mercury’s "Void Analysis" to identify hydrophobic pockets and hydrogen-bonding networks (e.g., C-H···O interactions) .

Table 2 : Key Crystallographic Parameters (from related structures)

ParameterValueSource
Space GroupTriclinic, P1P1
Unit Cell Dimensionsa=7.10a = 7.10 Å, b=10.14b = 10.14 Å, c=10.82c = 10.82 Å
Dihedral Angle88.99°

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Metabolite Interference : Test for metabolite formation (e.g., demethylation) using LC-MS .
  • Solubility Limitations : Adjust DMSO concentration (<1% v/v) and use surfactants (e.g., Tween-80) to mitigate false negatives .
  • Target Redundancy : Perform siRNA knockdowns to isolate specific enzyme contributions .

Q. How can computational modeling guide the optimization of synthetic routes?

Methodological Answer:

  • DFT Calculations : Predict reaction energetics (e.g., Gibbs free energy of intermediate steps) to identify rate-limiting stages .
  • Docking Studies : Model steric effects of the ortho-methyl group on sulfonamide reactivity using Gaussian or ORCA .
  • Solvent Polarity Mapping : Use COSMO-RS to select solvents that stabilize charged intermediates .

Q. What advanced techniques validate conformational dynamics in solution versus solid states?

Methodological Answer:

  • Variable-Temperature NMR : Monitor chemical shift changes to detect rotational barriers around the sulfonamide bond .
  • SC-XRD vs. PXRD : Compare single-crystal and powder diffraction data to assess polymorphism .
  • Molecular Dynamics Simulations : Simulate torsional flexibility in explicit solvent models (e.g., TIP3P water) .

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